Kuwanon E

Description

Structure

3D Structure

Properties

IUPAC Name |

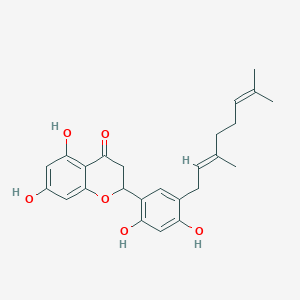

2-[5-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,4-dihydroxyphenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28O6/c1-14(2)5-4-6-15(3)7-8-16-9-18(20(28)12-19(16)27)23-13-22(30)25-21(29)10-17(26)11-24(25)31-23/h5,7,9-12,23,26-29H,4,6,8,13H2,1-3H3/b15-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJFHZVPRFLHEBR-VIZOYTHASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCC1=CC(=C(C=C1O)O)C2CC(=O)C3=C(C=C(C=C3O2)O)O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC1=CC(=C(C=C1O)O)C2CC(=O)C3=C(C=C(C=C3O2)O)O)/C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Kuwanon E | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030862 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

68401-05-8 | |

| Record name | Kuwanon E | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030862 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

132 - 136 °C | |

| Record name | Kuwanon E | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030862 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Kuwanon E: A Technical Guide to its Discovery, Isolation, and Biological Activity from Morus alba

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kuwanon E, a prenylated flavonoid isolated from the root bark of Morus alba (white mulberry), has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the discovery and isolation of this compound, presenting detailed experimental protocols for its extraction and purification. Furthermore, this document summarizes the current understanding of its biological activities, with a focus on its anti-inflammatory and cytotoxic effects. Quantitative data are presented in structured tables for clarity, and key signaling pathways are visualized to facilitate a deeper understanding of its mechanism of action. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Morus alba, commonly known as white mulberry, has a long history of use in traditional medicine, particularly in Asian countries.[1] The root bark, in particular, is a rich source of various bioactive compounds, including a class of prenylated flavonoids known as kuwanons.[2][3] Among these, this compound has been identified as a compound of interest due to its notable biological activities. Initial studies have demonstrated its potential as an anti-inflammatory and cytotoxic agent, suggesting its promise for further investigation in drug discovery programs.[4][5] This document aims to provide a detailed technical overview of the processes involved in the discovery and isolation of this compound from its natural source, and to consolidate the existing data on its biological effects and mechanisms of action.

Discovery and Isolation from Morus alba

This compound is one of several prenylated flavonoids that have been successfully isolated from the root bark of Morus alba.[1][6][7] The general strategy for its isolation involves a multi-step process of extraction, fractionation, and chromatographic purification. While specific protocols can vary, the overarching methodology remains consistent across different research endeavors.

General Experimental Workflow

The isolation of this compound from Morus alba root bark typically follows a systematic procedure designed to separate compounds based on their polarity and molecular weight. The workflow begins with the extraction of the dried and powdered root bark with an organic solvent, followed by a series of partitioning and chromatographic steps to yield the purified compound.

Detailed Experimental Protocols

The following protocols are a composite of established methods for the isolation of flavonoids from Morus alba and represent a plausible and detailed procedure for obtaining this compound.

2.2.1. Plant Material and Extraction

-

Preparation : Dried root bark of Morus alba is ground into a fine powder.

-

Extraction : The powdered bark is extracted with methanol (MeOH) at room temperature. The extraction is typically repeated multiple times to ensure a comprehensive extraction of secondary metabolites. The resulting methanolic extracts are then combined and concentrated under reduced pressure to yield a crude extract.

2.2.2. Fractionation

-

Solvent Partitioning : The crude methanolic extract is suspended in water and partitioned successively with ethyl acetate (EtOAc). The EtOAc fraction, which contains compounds of medium polarity including flavonoids like this compound, is collected and concentrated.

2.2.3. Chromatographic Purification

-

Silica Gel Column Chromatography : The concentrated EtOAc fraction is subjected to silica gel column chromatography.[8]

-

Stationary Phase : Silica gel (70-230 mesh).

-

Mobile Phase : A gradient solvent system is typically employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of chloroform-methanol (CHCl₃-MeOH).[8] Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

-

Sephadex LH-20 Column Chromatography : Fractions from the silica gel column that are enriched with this compound are pooled, concentrated, and further purified using a Sephadex LH-20 column.[5]

-

Stationary Phase : Sephadex LH-20.

-

Mobile Phase : Methanol is a common eluent for this step. This step is effective in separating compounds based on their molecular size and polarity, and helps in removing remaining impurities.

-

-

Final Purification (Optional) : If necessary, a final purification step using preparative High-Performance Liquid Chromatography (HPLC) can be employed to obtain this compound of high purity.

2.2.4. Structure Elucidation

The structure of the isolated this compound is confirmed using various spectroscopic techniques, including:

-

Nuclear Magnetic Resonance (NMR) : ¹H-NMR and ¹³C-NMR are used to determine the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS) : Provides information about the molecular weight and fragmentation pattern of the compound.

Biological Activity of this compound

This compound has been evaluated for several biological activities, with its anti-inflammatory and cytotoxic properties being the most prominent.

Anti-inflammatory Activity

While detailed studies on the anti-inflammatory mechanism of this compound are still emerging, research on co-isolated compounds from Morus alba provides strong indications of its potential pathways of action.[1][6][7] It is hypothesized that this compound contributes to the overall anti-inflammatory effects of the mulberry root bark extract. The primary mechanisms are believed to involve the modulation of key inflammatory signaling pathways.

3.1.1. Inhibition of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. It is proposed that this compound, similar to its structural analogs from Morus alba, may inhibit the activation of the NF-κB pathway.[6][7]

3.1.2. Activation of the Nrf2/HO-1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon activation, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of antioxidant genes such as Heme Oxygenase-1 (HO-1). HO-1 has potent anti-inflammatory properties. It is suggested that this compound may activate this protective pathway.[6][7]

Cytotoxic Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines. This activity suggests its potential as a lead compound for the development of novel anticancer agents. The table below summarizes the reported IC₅₀ values for this compound's cytotoxic activity.

Table 1: Cytotoxic Activity of this compound

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| THP-1 | Human Monocytic Leukemia | 4.0 ± 0.08 | [4][5] |

| HCT116 | Colon Cancer | > 128 | [9] |

| SW620 | Colon Cancer | > 128 | [9] |

| ASPC-1 | Pancreatic Cancer | > 128 | [9] |

| CAPAN-1 | Pancreatic Cancer | > 128 | [9] |

| MKN45 | Gastric Cancer | > 128 | [9] |

| HGC27 | Gastric Cancer | > 128 | [9] |

Quantitative Data Summary

This section provides a summary of the quantitative data related to the biological activity of this compound.

Table 2: Summary of Biological Activity Data for this compound

| Biological Activity | Assay/Cell Line | Key Parameter | Value | Reference |

| Cytotoxicity | THP-1 (Human Monocytic Leukemia) | IC₅₀ | 4.0 ± 0.08 µM | [4][5] |

Note: Further quantitative data on the anti-inflammatory activity of this compound, such as IC₅₀ values for cytokine inhibition, are currently limited in the literature.

Conclusion

This compound, a prenylated flavonoid from Morus alba, stands out as a promising natural product with significant therapeutic potential. The established protocols for its isolation, though requiring further refinement for large-scale production, provide a solid foundation for its continued investigation. Its demonstrated cytotoxic activity against leukemia cells, coupled with the strong evidence for its anti-inflammatory effects through the modulation of the NF-κB and Nrf2 signaling pathways, positions this compound as a valuable candidate for further preclinical and clinical development. Future research should focus on elucidating the precise molecular targets of this compound and conducting more extensive in vivo studies to validate its therapeutic efficacy and safety profile. This technical guide serves as a foundational resource to aid in these future endeavors.

References

- 1. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells [mdpi.com]

- 2. [PDF] Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jocpr.com [jocpr.com]

- 9. Chromatography [chem.rochester.edu]

Kuwanon E: A Technical Guide to Its Chemical, Physical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kuwanon E is a notable flavonoid compound predominantly isolated from the root bark of Morus alba L., commonly known as the white mulberry tree.[1] As a member of the flavonoid family, this compound has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its analysis, and an exploration of its known biological effects and associated signaling pathways. All quantitative data is presented in a structured format for clarity and ease of comparison.

Chemical and Physical Properties

This compound is a prenylated flavonoid, characterized by the presence of a geranyl group attached to the B-ring of the flavanone structure. This structural feature is crucial for its biological activity.

Data Summary

The fundamental chemical and physical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| IUPAC Name | (2S)-2-[5-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,4-dihydroxyphenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one | [1] |

| CAS Number | 68401-05-8 | [1] |

| Molecular Formula | C₂₅H₂₈O₆ | [1] |

| Molecular Weight | 424.5 g/mol | [1] |

| Appearance | Powder | [1] |

| Purity | >98% | [1] |

| Melting Point | 132 - 136 °C | |

| Boiling Point | 678.3 ± 55.0 °C at 760 mmHg | |

| Density | 1.3 ± 0.1 g/cm³ | |

| Flash Point | 232.0 ± 25.0 °C | |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. | |

| Natural Source | Root bark of Morus alba L. | [1] |

Biological Activities and Signaling Pathways

This compound has been reported to exhibit a range of biological activities, primarily centered around its cytotoxic and anti-inflammatory properties.

Cytotoxic Activity

This compound has demonstrated cytotoxic effects against various human cancer cell lines. Notably, it shows activity against the THP-1 human monocytic leukemic cell line with an IC₅₀ value of 4.0 ± 0.08 μM.[2][3] Studies on other flavonoids isolated from Morus nigra have also shown cytotoxicity against murine leukemia P-388 cells.[4] The cytotoxic effects of flavonoids from Morus alba have also been observed in HeLa cell lines.[5]

Anti-inflammatory Activity

Research on compounds isolated from Morus alba, including this compound, has highlighted significant anti-inflammatory potential. While studies often focus on co-isolated compounds like Kuwanon T and Sanggenon A, the general findings suggest that these flavonoids can inhibit the production of key inflammatory mediators. This includes a reduction in nitric oxide (NO), prostaglandin E2 (PGE₂), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophage and microglial cells.[6][7]

The anti-inflammatory mechanism of related mulberry flavonoids is linked to the modulation of specific signaling pathways. These compounds have been shown to inhibit the activation of the nuclear factor kappa B (NF-κB) signaling pathway.[6][7] Additionally, they can induce the expression of heme oxygenase-1 (HO-1) through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2).[6][7]

Caption: NF-κB signaling pathway and points of inhibition by mulberry flavonoids.

Cholinesterase Inhibition

This compound has been identified as an inhibitor of cholinesterase enzymes. This activity is significant in the context of neurodegenerative diseases like Alzheimer's, where the inhibition of acetylcholinesterase (AChE) is a key therapeutic strategy.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Isolation and Purification of this compound

The general procedure for isolating this compound from Morus alba root bark involves solvent extraction followed by multi-step chromatographic purification.

References

- 1. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | CAS#:68401-05-8 | Chemsrc [chemsrc.com]

- 4. researchgate.net [researchgate.net]

- 5. scialert.net [scialert.net]

- 6. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Spectroscopic Profile of Kuwanon E: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Kuwanon E, a prenylated flavonoid isolated from the root bark of the mulberry tree (Morus alba L.). The information presented herein is crucial for the identification, characterization, and further investigation of this compound for potential therapeutic applications.

Mass Spectrometry Data

High-resolution mass spectrometry confirms the molecular formula of this compound as C₂₅H₂₈O₆, with a corresponding molecular weight of 424.49 g/mol .

Table 1: Mass Spectrometry Data for this compound

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Inferred Fragment |

| EI-MS | 424 [M]⁺ | 28 | Molecular Ion |

| 203 | 100 | C₁₂H₁₁O₃⁺ | |

| 165 | 20 | C₁₀H₅O₂⁺ |

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The structural elucidation of this compound has been achieved through comprehensive 1D and 2D NMR spectroscopy. The following tables summarize the ¹H and ¹³C NMR chemical shifts, coupling constants, and assignments.

Table 2: ¹H NMR Spectroscopic Data for this compound (in Acetone-d₆)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 3-H | 2.75 | dd | 3, 17 |

| 3.11 | dd | 13, 17 | |

| 2-H | 5.48 | dd | 3, 13 |

| 6-H | 5.91 | d | 2 |

| 8-H | 5.94 | d | 2 |

| 3'-H | 6.38 | d | 8.5 |

| 6'-H | 6.95 | d | 8.5 |

| 2''-H | 5.25 | t | 7 |

| 6''-H | 5.08 | m | |

| 1''-H₂ | 3.25 | d | 7 |

| 4''-H₂ | 2.05 | m | |

| 5''-H₂ | 2.05 | m | |

| 3''-CH₃ | 1.62 | s | |

| 7''-CH₃ | 1.55 | s | |

| 8''-CH₃ | 1.68 | s | |

| 5-OH | 12.20 | s |

Table 3: ¹³C NMR Spectroscopic Data for this compound (in Acetone-d₆)

| Carbon | Chemical Shift (δ, ppm) |

| 2 | 79.8 |

| 3 | 43.4 |

| 4 | 197.0 |

| 4a | 102.5 |

| 5 | 164.8 |

| 6 | 96.1 |

| 7 | 167.6 |

| 8 | 95.2 |

| 8a | 163.1 |

| 1' | 114.7 |

| 2' | 156.4 |

| 3' | 103.2 |

| 4' | 158.4 |

| 5' | 108.0 |

| 6' | 131.0 |

| 1'' | 22.0 |

| 2'' | 123.0 |

| 3'' | 131.0 |

| 4'' | 40.2 |

| 5'' | 26.3 |

| 6'' | 124.9 |

| 7'' | 130.9 |

| 8'' | 25.6 |

| 3''-CH₃ | 16.0 |

| 7''-CH₃ | 17.6 |

Experimental Protocols

The spectroscopic data presented above were obtained using standard analytical techniques for natural product characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a high-field NMR spectrometer. The sample was dissolved in a deuterated solvent, typically acetone-d₆. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Coupling constants (J) are given in Hertz (Hz). Standard 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments were performed to establish the complete assignments of all proton and carbon signals.

Mass Spectrometry (MS)

Mass spectra were obtained using an electron ionization (EI) mass spectrometer. The sample was introduced, and the resulting fragmentation pattern was analyzed to determine the molecular weight and elemental composition of the parent compound and its fragments.

Spectroscopic Data Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and structure elucidation of a natural product like this compound.

Caption: Workflow for the isolation and structural elucidation of this compound.

An In-Depth Technical Guide to Kuwanon E: Natural Sources and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kuwanon E is a prenylated flavonoid, specifically a Diels-Alder type adduct, predominantly found in plants of the Moraceae family. This class of compounds has garnered significant interest within the scientific community due to its unique chemical structure and promising range of biological activities. This technical guide provides a comprehensive overview of the natural sources of this compound, its biosynthetic pathway, and detailed experimental protocols for its extraction, isolation, and the characterization of key biosynthetic enzymes.

Natural Sources of this compound

Quantitative Data

Precise quantitative data for this compound across different Morus alba tissues is not extensively documented in publicly available literature. However, analysis of related prenylated flavonoids, such as Kuwanon G, provides valuable insight into the typical concentrations found in the root bark. The content of these compounds can vary based on the cultivar, geographical location, and harvest time.

| Plant Material | Compound | Concentration (mg/g of extract) | Analytical Method | Reference |

| Morus alba Root Bark | Kuwanon G | 24.05 ± 23.17 | HPLC-DAD | [3] |

| Morus alba Twigs | Kuwanon G | 3.86 ± 2.54 | HPLC-DAD | [3] |

| Morus alba Root Bark (Cheongil cultivar) | Total Polyphenols | 110 (mg GE/g) | Colorimetric | [2] |

| Morus alba Root Bark (Daeshim cultivar) | Total Flavonoids | 471 (mg CE/g) | Colorimetric | [2] |

GE: Gallic Acid Equivalents; CE: Catechin Equivalents

Biosynthesis Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with the general phenylpropanoid pathway and culminates in a unique, enzyme-catalyzed Diels-Alder reaction.

Phenylpropanoid Pathway and Chalcone Formation

The pathway is initiated with the amino acid L-phenylalanine, which is converted to 4-coumaroyl-CoA through the action of three key enzymes:

Subsequently, Chalcone Synthase (CHS) , a pivotal enzyme in flavonoid biosynthesis, catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone, the precursor for a wide array of flavonoids[8][9][10][11].

Prenylation

A crucial modification in the formation of this compound precursors is prenylation, the attachment of an isoprenoid moiety. This reaction is catalyzed by Prenyltransferases (PTs) , which utilize dimethylallyl pyrophosphate (DMAPP) as the prenyl donor[12][13][14]. These enzymes attach one or more prenyl groups to the chalcone or a subsequent flavanone intermediate.

Diels-Alder Cycloaddition

The final and defining step in this compound biosynthesis is an intermolecular [4+2] cycloaddition. This reaction involves a dehydroprenyl flavonoid (the diene) and a chalcone (the dienophile) and is catalyzed by a recently discovered class of enzymes known as Diels-Alderases [3][4][5][15][16]. In Morus alba, two specific enzymes have been identified as crucial for this transformation:

-

Morus alba moracin C oxidase (MaMO): This enzyme catalyzes the oxidative dehydrogenation of a precursor to form the diene[3].

-

Morus alba Diels–Alderase (MaDA): This enzyme then catalyzes the [4+2] cycloaddition to form the characteristic cyclohexene ring of this compound and other related adducts[3].

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and characterization of this compound and its biosynthetic enzymes.

Extraction and Isolation of this compound from Morus alba Root Bark

This protocol outlines a general procedure for the extraction and chromatographic purification of this compound.

Methodology:

-

Extraction:

-

Solvent Partitioning:

-

Column Chromatography:

-

The ethyl acetate fraction is subjected to a series of column chromatography steps for purification[4].

-

Silica Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents, such as a chloroform-methanol mixture[8].

-

Octadecyl Silica (ODS) Column Chromatography: Fractions enriched with this compound are further purified on an ODS column[4].

-

Sephadex LH-20 Column Chromatography: This step is used for final cleanup and separation of compounds with similar polarities[4].

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Final purification to obtain highly pure this compound is achieved using preparative HPLC with a C18 column and a suitable mobile phase, typically a gradient of acetonitrile and water[17].

-

-

Structure Elucidation:

-

The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, 2D-NMR (COSY, HSQC, HMBC), and High-Resolution Mass Spectrometry (HR-MS)[13].

-

Chalcone Synthase (CHS) Activity Assay

This spectrophotometric assay measures the activity of CHS by detecting the formation of naringenin chalcone.

Methodology:

-

Enzyme Extraction:

-

Plant tissue (e.g., mulberry leaves) is homogenized in an extraction buffer (e.g., 0.1 M borate buffer, pH 8.8, containing 1 mM 2-mercaptoethanol) at 4°C[15].

-

The homogenate is treated with Dowex 1x4 resin to remove phenolic compounds and then centrifuged to obtain the crude enzyme extract (supernatant)[15].

-

-

Assay Mixture:

-

Reaction Initiation and Measurement:

-

Start the reaction by adding the substrate, 4-coumaroyl-CoA, and malonyl-CoA[8]. A common alternative for spectrophotometric assays is to use a chalcone standard to determine the absorbance maximum[12][15].

-

Incubate the reaction at 30°C for a defined period (e.g., 1 minute)[12][15].

-

Measure the increase in absorbance at the wavelength corresponding to the chalcone product (e.g., 370 nm for 4,2',4',6'-tetrahydroxychalcone)[15].

-

-

Calculation of Enzyme Activity:

-

Enzyme activity is calculated based on the rate of change in absorbance and the molar extinction coefficient of the product.

-

Flavonoid Prenyltransferase (PT) In Vitro Assay

This assay determines the ability of a prenyltransferase to add a prenyl group to a flavonoid substrate.

Methodology:

-

Enzyme Source:

-

Reaction Mixture:

-

The standard reaction mixture (200 µL) contains[16]:

-

25 mM MOPS buffer (pH 7.0)

-

1 mM dithiothreitol (DTT)

-

10 mM MgCl₂ (as a cofactor)

-

100 µM flavonoid substrate (e.g., naringenin)

-

100 µM DMAPP (prenyl donor)

-

20 µg of total microsomal protein

-

-

-

Incubation and Termination:

-

Product Analysis:

Diels-Alderase (MaDA) Activity Assay

This assay is designed to detect the [4+2] cycloaddition activity of MaDA.

Methodology:

-

Enzyme and Substrate Preparation:

-

Recombinant MaDA is expressed and purified from a suitable host system (e.g., E. coli).

-

The diene (e.g., dehydroprenyl chalcone) and dienophile (e.g., morachalcone A) are synthesized or isolated.

-

-

In Vitro Reaction:

-

The purified MaDA enzyme is incubated with the diene and dienophile substrates in a suitable buffer (e.g., Tris-HCl or phosphate buffer) at an optimal pH and temperature.

-

The reaction is allowed to proceed for a set time.

-

-

Product Detection:

-

The reaction is stopped, and the products are extracted.

-

The formation of the Diels-Alder adduct (this compound or a related compound) is monitored and quantified by HPLC or LC-MS analysis.

-

Conclusion

This compound, a characteristic Diels-Alder adduct from the Moraceae family, presents a fascinating subject for phytochemical and pharmacological research. Its biosynthesis, involving the well-established flavonoid pathway followed by a unique enzymatic [4+2] cycloaddition, offers opportunities for bioengineering and synthetic biology approaches to produce these complex molecules. The experimental protocols provided in this guide serve as a foundation for researchers to extract, identify, and quantify this compound from its natural sources and to further investigate the enzymatic machinery responsible for its formation. Continued research into this compound and its analogs holds promise for the development of new therapeutic agents.

References

- 1. Kuwanon G: an antibacterial agent from the root bark of Morus alba against oral pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Modulatory Effects of the Kuwanon-Rich Fraction from Mulberry Root Bark on the Renin–Angiotensin System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cloning and Characterization of Naringenin 8-Prenyltransferase, a Flavonoid-Specific Prenyltransferase of Sophora flavescens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Three New Isoprenylated Flavonoids from the Root Bark of Morus alba - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chalcone Synthase: Method Optimization of Extraction and Activity Assay in Strawberry Fruit – ScienceOpen [scienceopen.com]

- 6. [Microwave-assisted extraction of flavonoids in Mulberry leaf and root-bark] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. jocpr.com [jocpr.com]

- 9. Qualitative and quantitative analysis of flavonoids from 12 species of Korean mulberry leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. scienceopen.com [scienceopen.com]

- 13. researchgate.net [researchgate.net]

- 14. Quantitative Changes of Polyphenolic Compounds in Mulberry (Morus alba L.) Leaves in Relation to Varieties, Harvest Period, and Heat Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | LaPT2 Gene Encodes a Flavonoid Prenyltransferase in White Lupin [frontiersin.org]

- 17. researchgate.net [researchgate.net]

- 18. The parallel biosynthesis routes of hyperoside from naringenin in Hypericum monogynum - PMC [pmc.ncbi.nlm.nih.gov]

Bioavailability and Pharmacokinetics of Kuwanon E: A Technical Overview

Despite extensive research into the bioactive properties of Kuwanon E, a prenylated flavonoid isolated from the root bark of Morus alba (white mulberry), there is currently a notable absence of publicly available scientific literature detailing its specific bioavailability and pharmacokinetic profile in preclinical or clinical studies. This technical guide, intended for researchers, scientists, and drug development professionals, aims to address this gap by outlining the established methodologies for determining these crucial parameters and by presenting available data on structurally related compounds from Morus alba to provide a relevant framework for future investigations.

Quantitative Pharmacokinetic Data: A Surrogate View from Related Morus alba Flavonoids

While no direct quantitative data for this compound exists, pharmacokinetic studies on other flavonoids from Morus alba, such as morusin and mulberroside A, offer valuable insights into the potential metabolic fate of this class of compounds.

Table 1: Pharmacokinetic Parameters of Morusin in Rats Following Oral Administration

| Analyte | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC(0-t) (ng/mL*h) | Half-life (t1/2) (h) | Animal Model | Reference | |---|---|---|---|---|---|---| | Morusin | 8 (in total flavonoid extract) | 16.8 ± 10.1 | Not Reported | 116.4 ± 38.2 | Not Reported | Normal Rats |[1] | | Morusin | 8 (in total flavonoid extract) | 39.2 ± 5.9 | Not Reported | 325.0 ± 87.6 | Not Reported | Diabetic Rats |[1] | | Morusin | Not Specified | Not Reported | 1.33 ± 2.06 | Not Reported | 8.46 ± 3.17 | Rats |[2] |

Table 2: Pharmacokinetic Parameters of Mulberroside A and its Metabolite Oxyresveratrol in Rats

| Analyte | Administration | Bioavailability (%) | Key Findings | Reference |

| Mulberroside A | Oral | ~1% | Poorly absorbed and rapidly converted to oxyresveratrol. | [3] |

| Oxyresveratrol (from Mulberroside A) | Oral | ~50% (estimated absorption ratio) | The primary metabolite found in circulation. | [3] |

These data suggest that flavonoids from Morus alba can exhibit variable and sometimes low oral bioavailability, often undergoing significant metabolism. For instance, mulberroside A is extensively converted to its aglycone, oxyresveratrol, by intestinal bacteria before absorption[3][4][5]. Morusin, a prenylated flavonoid like this compound, has been detected in rat plasma, indicating some level of systemic absorption[1][2]. The presence of a prenyl group is generally thought to increase lipophilicity, which may enhance membrane permeability and bioavailability. However, without specific studies on this compound, this remains a hypothesis.

Standard Experimental Protocols for Pharmacokinetic Assessment

To determine the bioavailability and pharmacokinetics of this compound, a series of standardized in vivo and in vitro experiments would be required. The following protocols are based on established methodologies for the pharmacokinetic characterization of natural products.

In Vivo Pharmacokinetic Study in Animal Models

This type of study is essential for determining key pharmacokinetic parameters in a living organism.

Objective: To determine the plasma concentration-time profile, Cmax, Tmax, AUC, half-life, and bioavailability of this compound after oral and intravenous administration.

Experimental Workflow:

Caption: Workflow for an in vivo pharmacokinetic study.

Methodology Details:

-

Animals: Healthy adult male and female Sprague-Dawley rats are commonly used. Animals are acclimatized and fasted overnight before dosing.

-

Dosing: this compound is formulated in a suitable vehicle (e.g., a mixture of DMSO, propylene glycol, and saline). For oral administration, the compound is given by gavage. For intravenous administration, it is injected via a tail vein. A typical study includes multiple dose groups.

-

Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

-

Sample Preparation: Plasma is separated by centrifugation. A protein precipitation method (e.g., with acetonitrile) or liquid-liquid extraction is used to extract this compound and an internal standard from the plasma.

-

Analytical Method: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used for the sensitive and specific quantification of this compound in plasma samples[6][7]. The method should be validated for linearity, precision, accuracy, recovery, and matrix effects.

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using pharmacokinetic software (e.g., WinNonlin) to determine parameters such as Cmax, Tmax, AUC, and elimination half-life. Absolute oral bioavailability is calculated by comparing the AUC from oral administration to the AUC from intravenous administration.

In Vitro Permeability Assessment using Caco-2 Cell Monolayers

This assay is a widely accepted model to predict intestinal drug absorption.

Objective: To determine the intestinal permeability of this compound and identify potential involvement of efflux transporters.

Experimental Workflow:

Caption: Workflow for a Caco-2 cell permeability assay.

Methodology Details:

-

Cell Culture: Caco-2 cells are seeded on permeable Transwell inserts and cultured for approximately 21 days to allow for differentiation and the formation of a polarized monolayer with tight junctions.

-

Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

-

Transport Studies: The experiment is conducted in two directions: apical (AP) to basolateral (BL) to mimic absorption, and BL to AP to assess efflux. This compound is added to the donor chamber, and samples are taken from the receiver chamber at specific time points.

-

Data Analysis: The concentration of this compound in the samples is determined by LC-MS/MS. The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux transporters.

In Vitro Metabolic Stability Assessment using Liver Microsomes

This assay helps to predict the extent of hepatic first-pass metabolism.

Objective: To determine the metabolic stability of this compound in liver microsomes.

Experimental Workflow:

Caption: Workflow for a liver microsomal stability assay.

Methodology Details:

-

Incubation: this compound is incubated with liver microsomes from different species (e.g., rat, human) in a phosphate buffer at 37°C.

-

Reaction Initiation and Termination: The metabolic reaction is initiated by adding a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system. At various time points, aliquots are taken, and the reaction is stopped by adding a cold organic solvent like acetonitrile.

-

Analysis: The remaining concentration of this compound is quantified by LC-MS/MS.

-

Data Interpretation: The natural logarithm of the percentage of this compound remaining is plotted against time. From the slope of this line, the in vitro half-life and intrinsic clearance can be calculated. These values help in predicting the hepatic clearance in vivo.

Potential Signaling Pathways in this compound Disposition

While no specific signaling pathways for this compound's absorption, distribution, metabolism, and excretion (ADME) have been elucidated, general pathways for flavonoids can be inferred.

Caption: General ADME pathways for flavonoids.

Flavonoids are typically subject to efflux by transporters like P-glycoprotein (P-gp) and multidrug resistance-associated proteins (MRPs) in the intestine, which can limit their absorption. Once absorbed, they undergo extensive phase I (oxidation, reduction, hydrolysis mediated by cytochrome P450 enzymes) and phase II (glucuronidation and sulfation) metabolism, primarily in the liver and intestinal wall. The resulting metabolites are then typically excreted via urine and feces. The prenyl moiety of this compound may influence its interaction with metabolizing enzymes and transporters, but this requires experimental verification.

Conclusion and Future Directions

The bioavailability and pharmacokinetic profile of this compound remain to be determined. The information on related compounds from Morus alba suggests that its absorption and metabolism could be complex. A systematic evaluation using the standardized in vivo and in vitro methodologies outlined in this guide is necessary to elucidate the ADME properties of this compound. Such studies are critical for understanding its potential therapeutic efficacy and for guiding the design of future preclinical and clinical investigations. Future research should focus on performing definitive pharmacokinetic studies in animal models, followed by in vitro assays to explore its permeability and metabolic stability, and to identify the specific enzymes and transporters involved in its disposition.

References

- 1. Comparative pharmacokinetics of four major compounds after oral administration of Mori Cortex total flavonoid extract in normal and diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacological properties of traditional medicines. XXII. Pharmacokinetic study of mulberroside A and its metabolites in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological Properties of Traditional Medicines. XXII. Pharmacokinetic Study of Mulberroside A and Its Metabolites in Rat [jstage.jst.go.jp]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Simultaneous determination of eight flavonoids in plasma using LC-MS/MS and application to a pharmacokinetic study after oral administration of Pollen Typhae extract to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A sensitive LC-MS/MS method for simultaneous determination of six flavonoids in rat plasma: application to a pharmacokinetic study of total flavonoids from mulberry leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Studies on the Mechanism of Action of Kuwanon E: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kuwanon E is a flavonoid compound isolated from the root bark of Morus alba (white mulberry). Like other members of the Kuwanon family of prenylated flavonoids, it has garnered scientific interest for its potential therapeutic properties. Foundational in vitro studies have begun to elucidate its mechanisms of action, pointing towards its potential as an anti-inflammatory and cytotoxic agent. This technical guide provides an in-depth overview of the core mechanistic studies of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the implicated signaling pathways. While research specifically focused on this compound is emerging, this guide also incorporates data from closely related Kuwanon compounds to provide a broader context for its potential biological activities.

Core Mechanisms of Action

Current research indicates that this compound's biological effects are primarily centered around two key areas: anti-inflammatory activity and cytotoxicity against cancer cells.

Anti-inflammatory Effects

This compound has been shown to exert anti-inflammatory effects by modulating key signaling pathways and reducing the production of inflammatory mediators.

| Cell Line | Treatment/Stimulus | Analyte | Effect of this compound | IC50 / Concentration | Source |

| THP-1 (human monocytic leukemia) | - | Cell Viability | Cytotoxic activity | 4.0 ± 0.08 µM | [1][2] |

| THP-1 | - | IL-1β | Reduction in levels | Not specified | [1][2] |

| NCI-H292 (human pulmonary mucoepidermoid carcinoma) | Phorbol 12-myristate 13-acetate (PMA) | MUC5AC Mucin | Inhibition of production | 10⁻⁵ M (approx. 50% inhibition) | [3] |

Studies on this compound and related compounds, particularly Kuwanon T and Sanggenon A, suggest that its anti-inflammatory effects are mediated through the inhibition of the NF-κB pathway and activation of the Nrf2/HO-1 pathway.[4][5][6][7]

NF-κB Signaling Pathway Inhibition:

The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. In response to inflammatory stimuli like lipopolysaccharide (LPS), the inhibitor of NF-κB (IκBα) is phosphorylated and degraded, allowing the p65/p50 subunits of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. While direct evidence for this compound is limited, studies on related compounds suggest that it may inhibit the phosphorylation and degradation of IκBα, thereby preventing NF-κB nuclear translocation.[5][6]

Nrf2/HO-1 Signaling Pathway Activation:

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In response to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the antioxidant response element (ARE), leading to the transcription of genes like Heme Oxygenase-1 (HO-1). HO-1 has anti-inflammatory properties. It is plausible that this compound, like other Kuwanons, promotes the nuclear translocation of Nrf2.[5][6][7]

Cytotoxic Effects

This compound has demonstrated cytotoxic activity against the human monocytic leukemia cell line, THP-1, with a reported IC50 of 4.0 ± 0.08 µM.[1][2] While detailed mechanistic studies on this compound's cytotoxic action are limited, research on other Kuwanon compounds, such as Kuwanon C and A, suggests that the anti-cancer effects of this class of molecules may involve the induction of apoptosis and cell cycle arrest.[8][9]

| Cell Line | Kuwanon Compound | IC50 (µM) | Source |

| THP-1 | This compound | 4.0 ± 0.08 | [1][2] |

| HCT116 (colon) | This compound | 22.08 ± 1.12 | [10] |

| SW620 (colon) | This compound | 25.34 ± 1.27 | [10] |

| ASPC-1 (pancreatic) | This compound | 18.56 ± 0.93 | [10] |

| CAPAN-1 (pancreatic) | This compound | 21.43 ± 1.07 | [10] |

| MKN45 (gastric) | This compound | 15.78 ± 0.79 | [10] |

| HGC27 (gastric) | This compound | 19.87 ± 0.99 | [10] |

Experimental Protocols

The following are representative protocols for the key in vitro assays used in the foundational studies of this compound and related compounds.

Cell Viability (MTT/MTS) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Viable cells with active metabolism convert a tetrazolium salt (e.g., MTT or MTS) into a colored formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.

Protocol:

-

Cell Seeding: Seed cells (e.g., THP-1) in a 96-well plate at a density of 4x10⁴ cells per well in 200 µL of complete cell culture medium.[11] For adherent cells, allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT/MTS Reagent Addition: Add 20 µL of MTS solution[11] or 10 µL of MTT solution (to a final concentration of 0.45 mg/mL)[12] to each well.

-

Incubation: Incubate the plate for 1 to 4 hours at 37°C.[11][12]

-

Solubilization (for MTT): If using MTT, add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.[12]

-

Absorbance Measurement: Measure the absorbance at 490 nm for MTS[11] or 570 nm for MTT[9] using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. The IC50 value can be determined by plotting cell viability against the log of the compound concentration.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines and MUC5AC

ELISA is used to quantify the concentration of a specific protein, such as IL-1β or MUC5AC, in a sample.

Principle: A sandwich ELISA involves capturing the target protein between two specific antibodies. A detection antibody is conjugated to an enzyme that catalyzes a colorimetric reaction, and the intensity of the color is proportional to the amount of the target protein.

Protocol (General):

-

Coating: Coat a 96-well plate with a capture antibody specific for the target protein (e.g., anti-human IL-1β or anti-human MUC5AC).

-

Blocking: Block non-specific binding sites in the wells.

-

Sample Incubation: Add cell culture supernatants or cell lysates to the wells and incubate to allow the target protein to bind to the capture antibody.[3][13]

-

Detection Antibody: Add a biotinylated detection antibody that binds to a different epitope on the target protein.[13][14]

-

Enzyme Conjugate: Add a streptavidin-horseradish peroxidase (HRP) conjugate that binds to the biotinylated detection antibody.[13][14]

-

Substrate Addition: Add a chromogenic substrate (e.g., TMB), which is converted by HRP to produce a colored product.[13][14]

-

Stop Reaction: Stop the reaction with an acid solution.[13][14]

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm).[15]

-

Quantification: Determine the concentration of the target protein in the samples by comparing their absorbance to a standard curve generated with known concentrations of the recombinant protein.[8]

Western Blot for Signaling Proteins

Western blotting is used to detect and quantify specific proteins in a sample, which is useful for analyzing the activation state (e.g., phosphorylation) of signaling proteins like NF-κB p65.

Principle: Proteins are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific primary antibodies. A secondary antibody conjugated to an enzyme is then used for detection via chemiluminescence or colorimetry.

Protocol:

-

Protein Extraction: Lyse cells treated with this compound and/or a stimulus (e.g., LPS) to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

-

SDS-PAGE: Separate the proteins by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[16]

-

Blocking: Block the membrane to prevent non-specific antibody binding.[16]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-p65, anti-p65, anti-Nrf2).

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody that recognizes the primary antibody.[16]

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[16]

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression or phosphorylation levels.

Conclusion and Future Directions

The foundational studies on this compound and its related compounds provide compelling evidence for its anti-inflammatory and cytotoxic properties. The inhibition of the NF-κB pathway and MUC5AC production, coupled with the potential activation of the Nrf2 pathway, highlights its promise as an anti-inflammatory agent. Furthermore, its cytotoxic effects against various cancer cell lines warrant further investigation into its potential as an anti-cancer therapeutic.

Future research should focus on elucidating the precise molecular targets of this compound and providing more direct evidence for its modulation of the NF-κB and Nrf2 signaling pathways. In-depth studies on its effects on cell cycle regulation and the induction of apoptosis in a wider range of cancer cell lines are also crucial. As more quantitative data and detailed mechanistic insights become available, the therapeutic potential of this compound can be more thoroughly evaluated for its translation into clinical applications.

References

- 1. Phosphorylation of RelA/p65 Ser536 inhibits the progression and metastasis of hepatocellular carcinoma by mediating cytoplasmic retention of NF-κB p65 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Blocking effect of anti-mouse interleukin-6 monoclonal antibody and glucocorticoid receptor antagonist, RU38486, on metallothionein-inducing activity of serum from lipopolysaccharide-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kuwanon C Inhibits Tumor Cell Proliferation and Induces Apoptosis by Targeting Mitochondria and Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kuwanon C Inhibits Tumor Cell Proliferation and Induces Apoptosis by Targeting Mitochondria and Endoplasmic Reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Role of Nrf2 Nucleus Translocation in Beauvericin-Induced Cell Damage in Rat Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Negative regulation of NF-κB p65 activity by serine 536 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. MUC5AC ELISA kit [antibodies-online.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Kuwanon E: In Vitro Assay Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kuwanon E is a flavonoid compound isolated from the root bark of Morus alba (white mulberry). Like other members of the Kuwanon family, it has garnered interest in the scientific community for its potential therapeutic properties. In vitro studies are crucial for elucidating the mechanisms of action and identifying the potential applications of such natural products. This document provides a compilation of in vitro assay protocols and quantitative data to guide researchers in the evaluation of this compound's biological activities. While specific data for this compound is emerging, the protocols provided are based on established methodologies for closely related Kuwanon compounds and can be adapted for the study of this compound.

Data Presentation

The following tables summarize the available quantitative data for this compound and related Kuwanon compounds from various in vitro assays.

Table 1: Cytotoxicity and Anti-proliferative Effects of this compound and Related Compounds

| Compound | Cell Line | Assay | Endpoint | Result |

| This compound | THP-1 (human monocytic leukemia) | Cytotoxicity | IC50 | 4.0 ± 0.08 µM[1][2] |

| Kuwanon A | Gastric Cancer Cells (HGC-27, BGC-823, MKN-45, SGC-7901) | CCK-8 | IC50 | ~15-30 µM |

| Kuwanon C | HeLa (cervical cancer) | MTS Assay | IC50 | Not specified, but showed dose-dependent inhibition[3] |

| Kuwanon C | MDA-MB-231, T47D (breast cancer) | MTS Assay | - | Dose-dependent decrease in cell proliferation[4] |

| Kuwanon M | A549, NCI-H292 (lung cancer) | MTT Assay | IC50 | Not specified, but induced suppression of proliferation[2] |

| Kuwanon V | Neural Stem Cells (NSCs) | MTT Assay | - | Increased cell viability at 0.25-2.5 µM; toxic at 5.0 µM[5] |

Table 2: Anti-inflammatory Effects of this compound and Related Compounds

| Compound | Cell Line | Assay | Endpoint | Result |

| This compound | NCI-H292 (human pulmonary mucoepidermoid) | ELISA | MUC5AC Production | Dose-dependent inhibition of PMA-induced MUC5AC production[6] |

| Kuwanon A | - | Cyclooxygenase (COX) Assay | IC50 (COX-2) | 14 µM[7] |

| Kuwanon T | BV2 (microglia), RAW264.7 (macrophages) | Griess Assay | NO Production | Significant inhibition |

| Kuwanon T | BV2, RAW264.7 | ELISA | PGE2, IL-6, TNF-α | Significant inhibition |

Table 3: Antiviral Effects of Kuwanon Compounds

| Compound | Virus | Cell Line | Assay | Endpoint | Result |

| Kuwanon G | Murine Norovirus (MNV) | RAW 264.7 | Plaque Assay | Log Reduction | 0.6 log reduction at 100 µM[8] |

| Kuwanon C | SARS-CoV-2 Pseudovirus | HEK293T-ACE2/TMPRSS2 | GFP Expression | - | Inhibition of viral infection |

| Kuwanon X | Herpes Simplex Virus-1 (HSV-1) | - | Plaque Reduction Assay | IC50 | 2.2 µg/mL |

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. These protocols are based on studies of Kuwanon compounds and can be adapted for this compound.

Cell Viability and Cytotoxicity Assay (MTT/MTS Assay)

This protocol is used to assess the effect of this compound on cell viability and to determine its cytotoxic concentration (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity. Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT/MTS Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) or MTS solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization (for MTT): If using MTT, carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm (for MTT) or 490 nm (for MTS) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is used to differentiate between viable, apoptotic, and necrotic cells following treatment with this compound.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells and early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is lost.

Protocol:

-

Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for a specified period (e.g., 24 or 48 hours).

-

Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension and wash the cells twice with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Annexin-binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V-FITC and PI.

Anti-inflammatory Assay (Measurement of Nitric Oxide, Prostaglandins, and Cytokines)

This protocol is to evaluate the anti-inflammatory potential of this compound by measuring its effect on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7) or microglia (e.g., BV2).

Protocol:

-

Cell Seeding and Pre-treatment: Seed RAW 264.7 or BV2 cells in a 24-well plate and allow them to adhere overnight. Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.

-

Supernatant Collection: After incubation, collect the cell culture supernatant for analysis.

-

Nitric Oxide (NO) Measurement (Griess Assay):

-

Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid).

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate for another 10 minutes at room temperature.

-

Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify NO production.

-

-

Prostaglandin E2 (PGE2) and Cytokine (e.g., TNF-α, IL-6) Measurement (ELISA):

-

Use commercially available ELISA kits to measure the concentrations of PGE2, TNF-α, and IL-6 in the collected supernatants, following the manufacturer's instructions.

-

Signaling Pathway and Workflow Diagrams

This compound Anti-inflammatory Signaling Pathway

Caption: Proposed anti-inflammatory mechanism of this compound via inhibition of the NF-κB signaling pathway.

Experimental Workflow for Apoptosis Assay

Caption: Workflow for determining this compound-induced apoptosis using Annexin V/PI staining.

This compound and the PI3K/Akt Signaling Pathway in Cancer

Caption: Postulated inhibitory effect of this compound on the PI3K/Akt signaling pathway in cancer cells.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | CAS#:68401-05-8 | Chemsrc [chemsrc.com]

- 3. Kuwanon C Inhibits Tumor Cell Proliferation and Induces Apoptosis by Targeting Mitochondria and Endoplasmic Reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Vitro Protocols for Measuring the Antioxidant Capacity of Algal Extracts | Springer Nature Experiments [experiments.springernature.com]

- 5. scialert.net [scialert.net]

- 6. researchgate.net [researchgate.net]

- 7. Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mori Cortex Radicis extract inhibits human norovirus surrogate in simulated digestive conditions - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Kuwanon E in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kuwanon E is a flavonoid compound isolated from the root bark of Morus alba (white mulberry). Like other members of the Kuwanon family of prenylated flavonoids, it has garnered interest for its potential therapeutic properties. Preliminary studies have indicated that this compound possesses cytotoxic and anti-inflammatory activities. Notably, it has shown cytotoxic effects against the human monocytic leukemic cell line, THP-1[1]. Furthermore, along with other compounds from Morus alba, this compound has been identified as having strong anti-melanoma potential[2]. This document provides detailed application notes and experimental protocols for investigating the effects of this compound in a cell culture setting, with a focus on its potential as an anticancer agent.

Data Presentation

Table 1: Reported IC50 Values for this compound

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| THP-1 | Human Monocytic Leukemia | 4.0 ± 0.08 | [1] |

Note: Data for a wider range of cancer cell lines for this compound is currently limited in publicly available literature. Researchers are encouraged to perform dose-response studies on their specific cell lines of interest.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

This compound

-

Cancer cell line of interest

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with culture medium to achieve the desired final concentrations (e.g., a serial dilution from 0.1 µM to 100 µM). Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Formazan Crystal Formation: Incubate the plate for another 4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is to determine if this compound induces apoptosis in cancer cells. Annexin V has a high affinity for phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Materials:

-

This compound

-

Cancer cell line of interest

-

Complete cell culture medium

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (including a vehicle control) for a predetermined time (e.g., 24 or 48 hours).

-

Cell Harvesting: After treatment, collect both the floating and adherent cells. Centrifuge the cell suspension and wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining. The cell populations can be distinguished as follows:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

Western Blot Analysis

This protocol is to investigate the effect of this compound on the expression of specific proteins involved in signaling pathways related to cell proliferation and apoptosis. Based on studies of related compounds like Kuwanon T, it may be relevant to investigate the NF-κB pathway.

Materials:

-

This compound

-

Cancer cell line of interest

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against p65, IκBα, phospho-p65, phospho-IκBα, Bcl-2, Bax, Caspase-3, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Treat cells with this compound, then wash with cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

SDS-PAGE: Separate the proteins by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Mandatory Visualizations

Signaling Pathway Diagram

While the direct signaling pathways affected by this compound in cancer are still under investigation, based on the known anti-inflammatory effects of related compounds like Kuwanon T which involve the NF-κB pathway, a hypothetical inhibitory effect of this compound on this pathway in cancer cells can be proposed for investigation.

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow Diagram

Caption: General experimental workflow for investigating this compound's anticancer effects.

References

Application Notes and Protocols for Kuwanon E in THP-1 Human Monocytic Leukemia Cell Line

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kuwanon E, a flavonoid isolated from the root bark of Morus alba (white mulberry), has demonstrated cytotoxic activity against various cancer cell lines. In the context of hematological malignancies, its effects on the THP-1 human monocytic leukemia cell line are of particular interest. These application notes provide a comprehensive overview of the use of this compound in THP-1 cells, including its biological effects, proposed mechanism of action, and detailed experimental protocols. The information presented herein is intended to guide researchers in designing and executing experiments to further elucidate the therapeutic potential of this compound.

While detailed mechanistic studies on this compound in THP-1 cells are emerging, extensive research on its closely related derivative, 4'-O-methylthis compound (4ME), provides significant insights into its probable mechanism of action. Studies on 4ME have shown that it induces differentiation of THP-1 cells, leading to cell cycle arrest and the expression of macrophage-specific markers.[1][2] This process is associated with the modulation of key signaling pathways, including the p38 MAPK and Rb pathways.[1] It is suggested that this compound may exert its effects through similar mechanisms.[2]

Biological Effects of this compound on THP-1 Cells

Cytotoxicity and Proliferation

This compound exhibits cytotoxic activity against the THP-1 human monocytic leukemia cell line. This effect is dose-dependent, leading to an inhibition of cell proliferation.

Cell Cycle Regulation

Treatment of THP-1 cells with prenylated flavonoids from Morus alba, including this compound, has been shown to cause an accumulation of cells in the G1 phase of the cell cycle, suggesting an inhibition of the G1/S transition.[2] This cell cycle arrest is a critical mechanism for controlling the proliferation of cancer cells.

Induction of Monocytic Differentiation

Based on studies with the related compound 4'-O-methylthis compound (4ME), it is proposed that this compound may induce the differentiation of THP-1 monocytes into a macrophage-like phenotype.[1] This differentiation is characterized by morphological changes, such as increased cell adherence, and the upregulation of differentiation-associated cell surface markers like CD11b.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the effects of this compound and its derivative, 4'-O-methylthis compound (4ME), on THP-1 cells.

| Compound | Parameter | Cell Line | Value | Reference |

| This compound | IC50 | THP-1 | 4.0 ± 0.08 µM | [3] |

Table 1: Cytotoxicity of this compound on THP-1 cells.

| Compound | Concentration | Time Point | Effect on THP-1 Cell Proliferation | Significance | Reference |

| 4'-O-methylthis compound | 10 µM | 72 h | Significant growth inhibition | P < 0.05 | [1] |

| 4'-O-methylthis compound | 20 µM | 72 h | Significant growth inhibition | P < 0.001 | [1] |

| 4'-O-methylthis compound | 5 µM | 96 h | Effective growth inhibition | P < 0.05 | [1] |

Table 2: Anti-proliferative effects of 4'-O-methylthis compound on THP-1 cells.[1]

| Compound | Concentration | Time Point | Effect on THP-1 Cell Viability | Significance | Reference |

| 4'-O-methylthis compound | 5, 10, 20 µM | Up to 72 h | No significant change in viability | Not significant | [1] |

| 4'-O-methylthis compound | 20 µM | 96 h | ~85% viability | P < 0.05 | [1] |

Table 3: Viability of THP-1 cells after treatment with 4'-O-methylthis compound.[1]

Signaling Pathways

The proposed signaling pathway for the action of this compound in THP-1 cells, largely inferred from studies on 4'-O-methylthis compound, involves the activation of the p38 MAPK pathway and subsequent effects on the cell cycle machinery.[1]

Caption: Proposed signaling pathway of this compound in THP-1 cells.

Experimental Protocols

THP-1 Cell Culture

Materials:

-

THP-1 human monocytic leukemia cell line (ATCC® TIB-202™)

-

RPMI-1640 Medium (with L-glutamine)

-

Fetal Bovine Serum (FBS), heat-inactivated

-